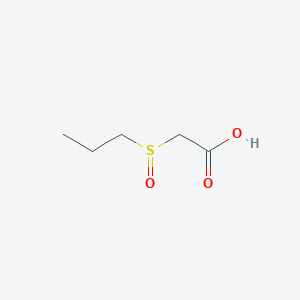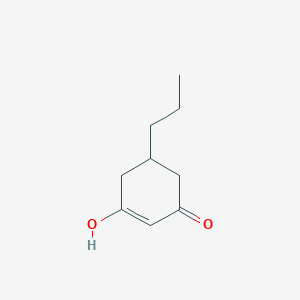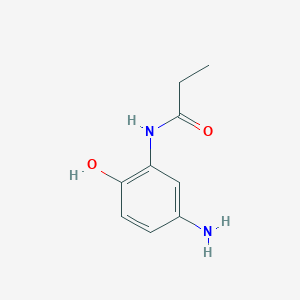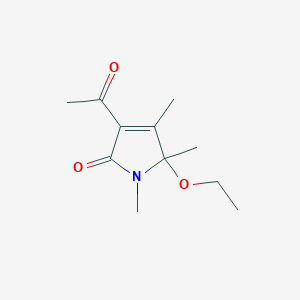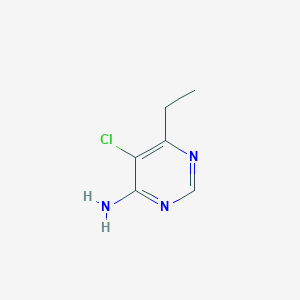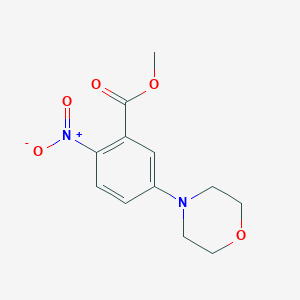
5-(2-Propynyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Propynyl)uracil, also known as PUPA, is a synthetic nucleoside analog that has gained attention in recent years due to its potential as a therapeutic agent. PUPA has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-(2-Propynyl)uracil is not fully understood, but it is believed to work by inhibiting viral replication and interfering with DNA synthesis in cancer cells. 5-(2-Propynyl)uracil has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
5-(2-Propynyl)uracil has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(2-Propynyl)uracil inhibits the activity of thymidine kinase, an enzyme involved in DNA synthesis. 5-(2-Propynyl)uracil has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication. In addition, 5-(2-Propynyl)uracil has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2-Propynyl)uracil is its broad-spectrum antiviral activity, which makes it a potential treatment for a variety of viral infections. 5-(2-Propynyl)uracil also exhibits anticancer and anti-inflammatory properties, making it a potential treatment for these conditions. However, one limitation of 5-(2-Propynyl)uracil is its potential toxicity, which may limit its use in humans.
Orientations Futures
Future research on 5-(2-Propynyl)uracil could focus on optimizing its synthesis and developing more potent analogs. In addition, further studies could investigate the mechanism of action of 5-(2-Propynyl)uracil and its potential as a therapeutic agent for viral infections, cancer, and inflammatory diseases. Clinical trials could also be conducted to evaluate the safety and efficacy of 5-(2-Propynyl)uracil in humans.
Méthodes De Synthèse
5-(2-Propynyl)uracil can be synthesized through a multi-step process starting with the reaction of uracil with propargyl bromide to form 5-propynyluracil. This intermediate is then reacted with triethylorthoformate and acetic anhydride to form the final product, 5-(2-Propynyl)uracil.
Applications De Recherche Scientifique
5-(2-Propynyl)uracil has been the subject of numerous scientific studies due to its potential therapeutic properties. In vitro studies have shown that 5-(2-Propynyl)uracil exhibits antiviral activity against a variety of viruses, including HIV, herpes simplex virus, and influenza A virus. 5-(2-Propynyl)uracil has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. In addition, 5-(2-Propynyl)uracil has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
132400-69-2 |
|---|---|
Nom du produit |
5-(2-Propynyl)uracil |
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
5-prop-2-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h1,4H,3H2,(H2,8,9,10,11) |
Clé InChI |
LFAHMOHODVHAQW-UHFFFAOYSA-N |
SMILES |
C#CCC1=CNC(=O)NC1=O |
SMILES canonique |
C#CCC1=CNC(=O)NC1=O |
Synonymes |
2,4(1H,3H)-Pyrimidinedione, 5-(2-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)

